2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1448047-89-9
VCID: VC5785901
InChI: InChI=1S/C13H15BrN2O3S/c1-16-8-4-6-11(16)12(17)9-15-20(18,19)13-7-3-2-5-10(13)14/h2-8,12,15,17H,9H2,1H3
SMILES: CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Br)O
Molecular Formula: C13H15BrN2O3S
Molecular Weight: 359.24

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

CAS No.: 1448047-89-9

Cat. No.: VC5785901

Molecular Formula: C13H15BrN2O3S

Molecular Weight: 359.24

* For research use only. Not for human or veterinary use.

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide - 1448047-89-9

Specification

CAS No. 1448047-89-9
Molecular Formula C13H15BrN2O3S
Molecular Weight 359.24
IUPAC Name 2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C13H15BrN2O3S/c1-16-8-4-6-11(16)12(17)9-15-20(18,19)13-7-3-2-5-10(13)14/h2-8,12,15,17H,9H2,1H3
Standard InChI Key HVVUKCWESRXTDR-UHFFFAOYSA-N
SMILES CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Br)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₃H₁₅BrN₂O₃S and a molecular weight of 359.24 g/mol . Its structure integrates three key moieties:

  • A 2-bromobenzenesulfonamide group, providing electrophilic character for potential nucleophilic substitution reactions.

  • A 1-methyl-1H-pyrrol-2-yl heterocycle, contributing π-π stacking capabilities and hydrogen-bonding sites.

  • A hydroxyethyl linker bridging the sulfonamide and pyrrole groups, introducing conformational flexibility .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅BrN₂O₃S
Molecular Weight359.24 g/mol
SMILES NotationCn1cccc1C(O)CNS(=O)(=O)c1ccccc1Br
Topological Polar Surface Area103 Ų (estimated)

The SMILES string explicitly defines the connectivity: the bromine atom occupies the ortho position relative to the sulfonamide group on the benzene ring, while the hydroxyethyl-pyrrole substituent binds to the sulfonamide nitrogen .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis protocols for this compound are published, analogous benzenesulfonamide derivatives are typically synthesized through:

  • Sulfonylation of Amines: Reacting 2-bromobenzenesulfonyl chloride with 2-(1-methyl-1H-pyrrol-2-yl)-2-hydroxyethylamine under basic conditions (e.g., pyridine or triethylamine) .

  • Pyrrole Functionalization: Introducing the methyl group to the pyrrole nitrogen via alkylation of pyrrol-2-ylmethanol followed by coupling to the sulfonamide intermediate.

Critical parameters include:

  • Temperature control (0–25°C) to minimize sulfonyl chloride hydrolysis.

  • Solvent selection (e.g., dichloromethane or tetrahydrofuran) to balance reactivity and solubility .

Purification and Yield Optimization

  • Chromatographic Techniques: Silica gel chromatography with ethyl acetate/hexane gradients (20–50%) isolates the product .

  • Crystallization: Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

  • Typical yields range from 45–65%, limited by steric hindrance during the sulfonamide bond formation .

Spectroscopic Characterization

¹H NMR Analysis

Key proton environments (predicted from analogous structures ):

  • Aromatic Protons:

    • Ortho-bromophenyl: δ 7.70–7.90 ppm (doublet, J = 8 Hz).

    • Meta- and para-protons: δ 7.40–7.60 ppm (multiplet).

  • Pyrrole Protons:

    • H-3/H-4: δ 6.20–6.80 ppm (doublets, J = 2–3 Hz).

    • Methyl group: δ 3.60 ppm (singlet).

  • Hydroxyethyl Chain:

    • Hydroxyl proton: δ 5.20 ppm (broad, exchangeable).

    • Methylene groups: δ 3.10–3.50 ppm (multiplet) .

¹³C NMR Analysis

  • Sulfonamide carbonyl: δ 165–170 ppm.

  • Aromatic carbons adjacent to bromine: δ 125–135 ppm.

  • Pyrrole carbons: δ 110–120 ppm .

Mass Spectrometry

  • ESI-MS: Predicted [M+H]⁺ at m/z 359.24 with isotopic pattern matching ⁷⁹Br/⁸¹Br (1:1 ratio) .

  • Fragmentation pathways: Loss of HBr (−80 Da) and cleavage of the sulfonamide bond (−156 Da) .

Biological and Pharmacological Implications

Carbonic Anhydrase Inhibition

Structural analogs demonstrate inhibition of human carbonic anhydrase isoforms (CA I, II, IX) with IC₅₀ values <100 nM . The sulfonamide group coordinates the active-site zinc ion, while the bromine and pyrrole moieties enhance hydrophobic interactions .

Antimicrobial Activity

Preliminary studies on related bromobenzenesulfonamides show:

  • Antibacterial: MIC = 8–32 µg/mL against Staphylococcus aureus.

  • Antifungal: Moderate activity against Candida albicans (MIC = 64 µg/mL).

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